molecular formula C26H31NO6 B2590623 6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate CAS No. 1820574-99-9

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate

Cat. No.: B2590623
CAS No.: 1820574-99-9
M. Wt: 453.535
InChI Key: XERQCJZZFKTSCS-QFIPXVFZSA-N
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Description

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate is an intriguing synthetic compound belonging to the category of dipeptide derivatives. It is often employed in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized through a multi-step reaction sequence involving the protection of amino acids, activation of carboxylic acids, and subsequent coupling reactions. Typically, the synthesis begins with the protection of the amine group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The tert-butyl and methyl groups are introduced during the reaction sequence to protect specific functional groups and to direct the course of the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines facilitate precise addition of reagents and solvents, and ensure optimal reaction conditions, such as temperature and pH. The reactions typically occur in a controlled environment to maintain high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: Transforming alcohol groups into carbonyl groups.

  • Reduction: Reducing nitro groups to amine groups.

  • Substitution: Replacing one functional group with another, often facilitated by nucleophilic or electrophilic agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and reducing agents. Typical conditions involve controlled temperature and pH to facilitate the desired reaction without degrading the compound.

Major Products

The reactions primarily yield products where the tert-butyl and methyl groups are preserved, while modifications occur at other reactive sites, resulting in derivatives that retain the core structure of the original compound.

Scientific Research Applications

6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate has diverse applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules, particularly in peptide chemistry.

  • Biology: : Functions as a precursor in the synthesis of bioactive peptides and proteins.

  • Medicine: : Investigated for potential therapeutic uses, including drug design and delivery systems.

  • Industry: : Utilized in the manufacturing of specialized materials and chemical reagents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, through covalent or non-covalent bonding. The mechanism involves modulation of biochemical pathways, influencing the activity of the target molecules and altering physiological responses. The pathways involved are typically related to peptide synthesis and protein modification.

Comparison with Similar Compounds

Compared to other dipeptide derivatives, this compound stands out due to its unique protective groups and robust synthetic pathway. Similar compounds include:

  • 6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate.

  • 6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate.

Its uniqueness lies in its specific protective groups, which confer distinct reactivity and stability, making it valuable for precise synthetic applications and research.

Properties

IUPAC Name

6-O-tert-butyl 1-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)31-4)27-25(30)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,30)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQCJZZFKTSCS-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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